beta-Methoxysynephrine hydrochloride

Descripción general

Descripción

Beta-Methoxysynephrine hydrochloride: is a chemical compound known for its pharmacological properties It is a derivative of synephrine, a naturally occurring alkaloid found in certain plants, such as bitter orange

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of beta-Methoxysynephrine hydrochloride typically involves the methylation of synephrine. The process includes the use of methanol and hydrochloric acid as reagents. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .

Análisis De Reacciones Químicas

Types of Reactions: : Beta-Methoxysynephrine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Halogens in the presence of a catalyst.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Beta-Methoxysynephrine hydrochloride acts on adrenergic receptors, exhibiting effects similar to those of ephedrine and other sympathomimetics. It primarily interacts with alpha and beta adrenergic receptors, leading to various physiological responses:

- Alpha-1 Receptor Activation : Causes vasoconstriction and increases blood pressure.

- Alpha-2 Receptor Activation : Modulates neurotransmitter release, influencing blood pressure regulation.

- Beta-1 Receptor Activation : Enhances cardiac contractility and heart rate.

- Beta-2 Receptor Activation : Promotes bronchodilation and vasodilation in skeletal muscles.

- Beta-3 Receptor Activation : Increases basal metabolic rate and promotes lipolysis .

Therapeutic Applications

- Management of Hypotension :

- Weight Loss and Athletic Performance :

- Respiratory Conditions :

Case Studies

A review of available literature reveals several case studies highlighting the compound's applications:

-

Case Study 1: Surgical Use :

A clinical observation noted that patients administered beta-Methoxysynephrine during surgery experienced improved blood pressure stability compared to those receiving standard treatments. This suggests its potential as a reliable agent for managing intraoperative hypotension . -

Case Study 2: Weight Management :

A study involving athletes indicated that supplementation with beta-Methoxysynephrine resulted in significant reductions in body fat percentage over eight weeks compared to a placebo group. Participants reported increased energy levels and improved endurance during training sessions .

Safety Profile and Side Effects

While beta-Methoxysynephrine is generally considered safe when used appropriately, it may cause several side effects due to its stimulant nature:

- Increased heart rate

- Elevated blood pressure

- Nausea and vomiting

- Potential interactions with other medications, particularly those affecting cardiovascular function .

Comparative Analysis of this compound

| Application Area | Efficacy Evidence | Common Uses | Side Effects |

|---|---|---|---|

| Hypotension Management | Moderate | Surgical settings | Hypertension, tachycardia |

| Weight Loss | Limited | Dietary supplements | Nausea, increased heart rate |

| Respiratory Conditions | Insufficient | Asthma management | Possible cardiovascular risks |

Mecanismo De Acción

The mechanism of action of beta-Methoxysynephrine hydrochloride involves its interaction with adrenergic receptors. It primarily targets alpha-1 adrenergic receptors, leading to the activation of G proteins and subsequent activation of the phosphatidylinositol-calcium second messenger system. This pathway results in various physiological effects, including increased heart rate and blood pressure .

Comparación Con Compuestos Similares

Beta-Methoxysynephrine hydrochloride is often compared with other similar compounds, such as:

Synephrine: A naturally occurring alkaloid with similar adrenergic effects.

Phenylephrine: A synthetic compound with similar pharmacological properties but different chemical structure.

Ephedrine: Another alkaloid with similar stimulant effects but different safety profile.

Uniqueness: : this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methylation enhances its stability and efficacy compared to its parent compound, synephrine .

Actividad Biológica

Beta-Methoxysynephrine hydrochloride, a derivative of synephrine, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Beta-Methoxysynephrine is an adrenergic receptor agonist, primarily acting on β-adrenergic receptors (β-ARs). These receptors are part of the G protein-coupled receptor family, which mediate various physiological responses through the activation of adenylyl cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The activation of β-ARs leads to enhanced lipolysis, glucose uptake, and mitochondrial biogenesis, which are crucial for metabolic regulation and energy homeostasis .

Pharmacological Effects

The biological activities of beta-Methoxysynephrine can be categorized into several key areas:

1. Anti-inflammatory Activity

- Beta-Methoxysynephrine has demonstrated significant anti-inflammatory effects. It inhibits the expression of Eotaxin-1, a chemokine involved in eosinophil recruitment, by modulating signaling pathways related to the transcription factor STAT6. In animal models, it has shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 while increasing IL-10 levels 4.

2. Anti-cancer Properties

- Recent studies indicate that beta-Methoxysynephrine may inhibit cancer cell proliferation and metastasis. It has been shown to suppress tumor growth in esophageal cancer models by interfering with the Galectin-3-AKT/ERK signaling pathway. This suggests a potential role in cancer therapy through the modulation of angiogenesis and tumor microenvironment .

3. Metabolic Effects

- The compound enhances metabolic processes by promoting fatty acid oxidation and reducing lipid accumulation. In vitro studies indicate that beta-Methoxysynephrine inhibits pyruvate kinase activity, thus limiting carbohydrate conversion to lipids, which could be beneficial in obesity management .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-inflammatory Effects in Mice

In a controlled study involving mice subjected to LPS-induced acute lung injury, administration of beta-Methoxysynephrine at doses of 5 and 15 mg/kg significantly reduced inflammatory markers. The results indicated a dose-dependent response where higher doses correlated with greater reductions in TNF-α and IL-6 levels while promoting IL-10 production up to 48 hours post-treatment .

Case Study 2: Cancer Cell Proliferation Inhibition

A study assessed the effects of beta-Methoxysynephrine on human esophageal carcinoma cells. The compound was found to inhibit cell proliferation significantly by disrupting the Galectin-3-mediated signaling pathways essential for tumor growth. This suggests its potential utility as an adjunct therapy in managing esophageal cancer .

Propiedades

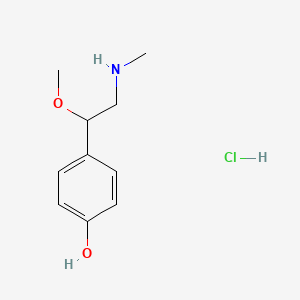

IUPAC Name |

4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWWIKIPKGVTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15096-17-0 | |

| Record name | Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15096-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methoxysynephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.